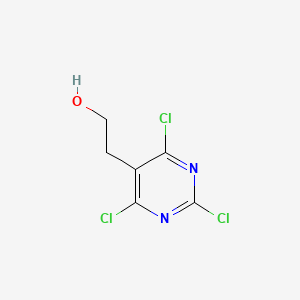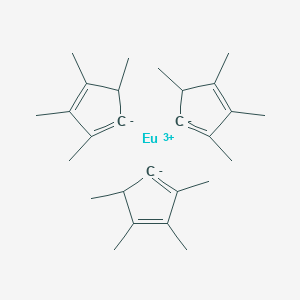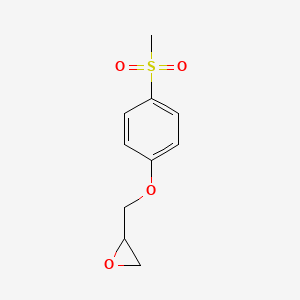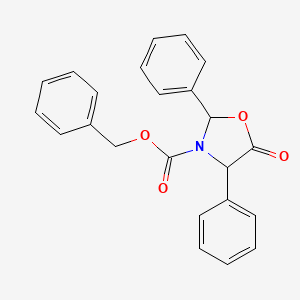![molecular formula C10H14N2O5S B12096339 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-thiouridine: is a modified nucleoside that is structurally similar to uridine but with a sulfur atom replacing the oxygen atom at the 4-position and a methyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-thiouridine typically involves the following steps:
Acetylation of Uridine: The hydroxyl groups of uridine are acetylated to protect them during subsequent reactions.
Thionation: The 4-oxo group of the acetylated uridine is converted to a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol to yield the free 4-thiouridine.
Industrial Production Methods: While specific industrial production methods for 5-methyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized uridine derivatives.
Substitution: Various substituted thiouridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-4-thiouridine is used in the study of nucleic acid chemistry, particularly in understanding the effects of sulfur substitution on nucleoside properties .
Biology: In biological research, this compound is used to study RNA modifications and their roles in cellular processes. It is also employed in metabolic labeling to track RNA dynamics .
Industry: In the pharmaceutical industry, 5-methyl-4-thiouridine is explored for its potential as a therapeutic agent and as a tool for drug development .
Mécanisme D'action
5-Methyl-4-thiouridine exerts its effects primarily through its incorporation into RNA, where it can alter RNA stability and function. The sulfur atom at the 4-position allows the compound to form covalent bonds with RNA-binding proteins upon exposure to ultraviolet light, thereby affecting RNA-protein interactions . This mechanism is utilized in various RNA sequencing and labeling techniques .
Comparaison Avec Des Composés Similaires
4-Thiouridine: Similar structure but lacks the methyl group at the 5-position.
2-Thiocytidine: Another thiolated nucleoside with sulfur at the 2-position.
5-Methyluridine: Similar structure but lacks the sulfur atom at the 4-position.
Uniqueness: 5-Methyl-4-thiouridine is unique due to the combined presence of a sulfur atom at the 4-position and a methyl group at the 5-position. This dual modification imparts distinct chemical and biological properties, making it valuable for specific scientific applications .
Propriétés
Formule moléculaire |
C10H14N2O5S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) |
Clé InChI |
IXDWFVOGUMAKFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)




![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)

![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)




